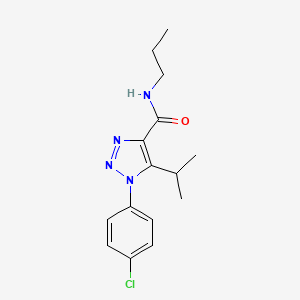
1-(4-chlorophenyl)-5-isopropyl-N-propyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its potential applications.
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized, including the starting materials, reagents, and conditions required for the reaction. It may also include the yield and purity of the final product.Molecular Structure Analysis
This involves determining the 3D structure of the molecule using techniques such as X-ray crystallography or NMR spectroscopy. The analysis would include bond lengths, bond angles, and the spatial arrangement of the atoms.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions required for the reaction, the mechanism of the reaction, and the products formed.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and stability. It may also include spectroscopic properties like UV-Vis, IR, and NMR spectra.Wissenschaftliche Forschungsanwendungen
Triazole Derivatives and Their Importance
Pharmacological Significance : Triazoles have been explored for their pharmacological importance due to a broad spectrum of biological activities. These activities include anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, offering a promising avenue for the development of new therapeutic agents (Ferreira et al., 2013). The synthesis of novel triazoles is guided by the need for more efficient, green chemistry approaches, addressing the ongoing challenge of emerging diseases and drug-resistant bacteria.
Material Science Applications : Beyond pharmaceuticals, triazoles have found applications in materials science. Specifically, 1,2,3-triazole derivatives have been utilized as corrosion inhibitors for metals and alloys, showcasing their potential in extending the life span of materials in aggressive environments (Hrimla et al., 2021). This application is crucial for industries seeking to mitigate material degradation through environmentally friendly and efficient means.
Environmental Impact : The environmental implications of organochlorine compounds, such as those structurally related to 1-(4-chlorophenyl)-5-isopropyl-N-propyl-1H-1,2,3-triazole-4-carboxamide, have been assessed, particularly their moderate to considerable toxicity to aquatic life and potential for bioaccumulation. Such studies underscore the importance of understanding the environmental fate and impact of these compounds (Krijgsheld & Gen, 1986).
Safety And Hazards
This involves studying the toxicity of the compound and any risks associated with its use. It includes information on handling and storage, as well as safety measures to be taken in case of exposure.
Zukünftige Richtungen
This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to improve its properties, or new reactions that could be explored.
Please note that the availability of this information depends on the extent of research that has been conducted on the specific compound. For a less-studied compound, some of this information may not be available. It’s always important to refer to peer-reviewed scientific literature for the most accurate and up-to-date information.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-5-propan-2-yl-N-propyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O/c1-4-9-17-15(21)13-14(10(2)3)20(19-18-13)12-7-5-11(16)6-8-12/h5-8,10H,4,9H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENWGMOSBVNJAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Cl)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-5-isopropyl-N-propyl-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino}propanamide](/img/structure/B2805624.png)
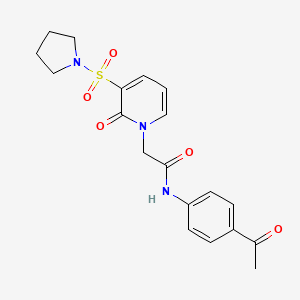
![N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2805627.png)
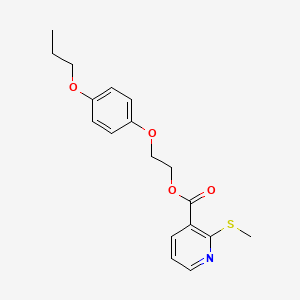
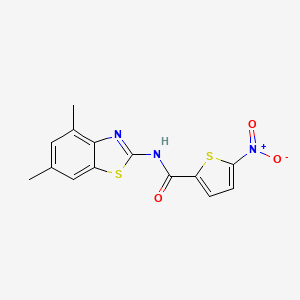
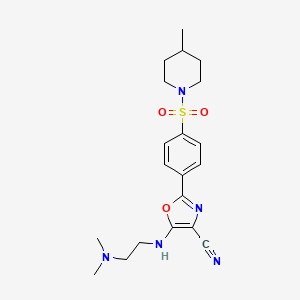
![N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2805633.png)
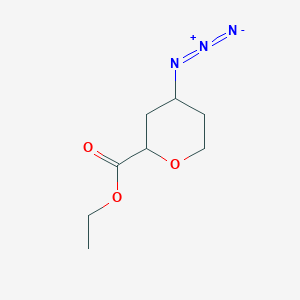
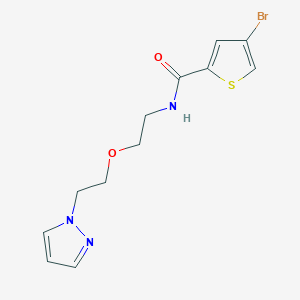
![6-[(7-Nitro-2,1,3-Benzoxadiazol-4-Yl)sulfanyl]hexan-1-Ol](/img/structure/B2805637.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride](/img/structure/B2805639.png)
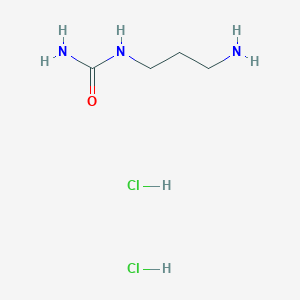
![(1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2805643.png)